molecular formula C15H14O5 B1662917 Methysticin CAS No. 20697-20-5

Methysticin

Cat. No. B1662917
CAS RN: 20697-20-5
M. Wt: 274.27 g/mol
InChI Key: GTEXBOVBADJOQH-UHFFFAOYSA-N
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Description

Methysticin is one of the six major kavalactones found in the kava plant . Research suggests that methysticin and the related compound dihydromethysticin have CYP1A1 inducing effects which may be responsible for their toxicity .


Synthesis Analysis

A highly efficient and green synthesis of (±)-methysticin was developed from inexpensive piperonal, requiring two extraction procedures and one chromatographic purification in the final step with 51% overall yield . This new method is superior compared to known literature procedures and is highly reproducible and scalable up to gram scale .


Molecular Structure Analysis

Molecular docking studies based on the aryl hydrocarbon receptor (AhR)-ligand binding domain homology model reveal favorable binding to AhR for Methysticin compared with the remaining kavalactones .


Chemical Reactions Analysis

Methysticin is known to induce the function of the hepatic enzyme CYP1A1 . This enzyme is involved in the toxification of benzo[a]pyrene into (+)-benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide, a highly carcinogenic substance .


Physical And Chemical Properties Analysis

Methysticin has a chemical formula of C15H14O5 and a molar mass of 274.272 g·mol−1 . More detailed physical and chemical properties would require specific laboratory analysis.

Scientific Research Applications

Mechanism of Action

Target of Action

Methysticin, a major kavalactone found in the kava plant, primarily targets the hepatic enzyme CYP1A1 . This enzyme plays a crucial role in the toxification of certain substances. Methysticin also interacts with Nrf2 in neurons and astroglia, offering protection against amyloid-β (Aβ)-induced neurotoxicity . Furthermore, it has been shown to inhibit the peak amplitude of voltage-gated Na+ channels in hippocampal neurons .

Mode of Action

Methysticin induces the function of the hepatic enzyme CYP1A1 . This interaction leads to changes in the toxification process of certain substances. In neurons and astroglia, methysticin activates Nrf2, which helps protect against Aβ-induced neurotoxicity . Additionally, methysticin inhibits the peak amplitude of voltage-gated Na+ channels in hippocampal neurons .

Biochemical Pathways

Methysticin’s action on the hepatic enzyme CYP1A1 leads to the toxification of benzo[a]pyrene into a highly carcinogenic substance . This process involves the biochemical pathway of CYP1A1 induction . Methysticin and another kavalactone, 7,8-dihydromethysticin, contribute significantly to this induction .

Pharmacokinetics

It’s known that methysticin exhibits a large volume of distribution with extensive tissue affinity and adequate mean residence time (mrt) in mice .

Result of Action

The activation of the hepatic enzyme CYP1A1 by methysticin results in the toxification of benzo[a]pyrene into a highly carcinogenic substance . In neurons and astroglia, the activation of Nrf2 by methysticin helps protect against Aβ-induced neurotoxicity . The inhibition of voltage-gated Na+ channels in hippocampal neurons by methysticin could potentially influence neuronal excitability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of methysticin. For instance, environmental chemicals can alter DNA methylation, which can impact human health . Changes in DNA methylation add biological plausibility to the increasingly recognized contribution of environmental chemicals to disease burden . .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)ethenyl]-4-methoxy-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c1-17-12-7-11(20-15(16)8-12)4-2-10-3-5-13-14(6-10)19-9-18-13/h2-6,8,11H,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEXBOVBADJOQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)OC(C1)C=CC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00282026, DTXSID40859413
Record name AGN-PC-015JLK
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00282026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4-methoxy-5,6-dihydro-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-4-methoxy-2,3-dihydropyran-6-one

CAS RN

20697-20-5
Record name AGN-PC-015JLK
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00282026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Methysticin?

A1: Methysticin has a molecular formula of C15H14O5 and a molecular weight of 274.27 g/mol. []

Q2: Does Methysticin interact with specific targets in the body?

A2: Yes, research suggests Methysticin interacts with several targets:

  • Cytochrome P450 enzymes (CYPs): Methysticin inhibits various CYPs, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, potentially leading to drug interactions. [, ] It acts as a mechanism-based inactivator of CYP2C9, involving ortho-quinone and carbene intermediates. []
  • Monoamine oxidases (MAOs): Methysticin shows moderate inhibitory activity against MAO-A and MAO-B, enzymes involved in neurotransmitter metabolism, suggesting a possible mechanism for kava's anxiolytic effects. []
  • Sirtuin 6 (SIRT6): Methysticin may act as a SIRT6 activator. Molecular modeling suggests it docks near the acetylated peptide substrate binding site of SIRT6. [] This interaction may contribute to its anti-cancer activity, particularly in bladder cancer. []
  • Aryl hydrocarbon receptor (AhR): Methysticin, along with 7,8-dihydromethysticin, can bind to and activate the AhR signaling pathway, leading to the induction of CYP1A1. []

Q3: How does Methysticin's interaction with these targets translate into biological effects?

A3: Methysticin's interactions with CYPs can alter drug metabolism, potentially leading to increased drug levels and adverse effects. [] MAO inhibition may contribute to kava's anxiolytic and sedative effects. [] SIRT6 activation by Methysticin may play a role in its anti-cancer properties, although further research is needed. [] Induction of CYP1A1 through the AhR pathway could have implications for chemical carcinogenesis. []

Q4: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Methysticin?

A4: Methysticin is well absorbed after oral administration. [] It exhibits a large volume of distribution and extensive tissue affinity in mice. [] Methysticin undergoes metabolism via various pathways, including:

  • Oxidative ring opening of the 1,3-benzodioxole ring: This forms a catechol derivative, which can undergo further glucuronidation, methylation, and sulfation. []
  • Demethylation: This forms desmethyl Methysticin, which can also undergo glucuronidation. []
  • Hydroxylation: Several hydroxylated metabolites have been identified. [, ]

Q5: What are the potential therapeutic applications of Methysticin?

A5: Research suggests potential applications in:

  • Anxiety: Methysticin, as a component of kava, contributes to the anxiolytic effects traditionally associated with the beverage. [, ]
  • Cancer: Methysticin demonstrates anti-cancer activity, particularly in bladder cancer, potentially through SIRT6 activation and other mechanisms. []
  • Antioxidant and Anti-glycation: Methysticin exhibits antioxidant activity [, , ] and acts as an inhibitor of advanced glycation end-product (AGE) formation, potentially beneficial in age-related diseases. [, , ]

Q6: Does Methysticin have any herbicidal or fungicidal properties?

A7: Yes, Methysticin, along with other kavalactones, exhibits herbicidal and antifungal activities. [] It shows growth-inhibitory effects on various plants and fungi. []

Q7: Are there any safety concerns associated with Methysticin?

A8: While traditionally consumed as part of kava beverages, Methysticin has been associated with potential hepatotoxicity when consumed in extracts or supplements. [, , ] More research is needed to fully understand the safety profile of isolated Methysticin and its long-term effects.

Q8: What analytical techniques are used to study Methysticin?

A8: Various techniques are employed to analyze Methysticin in different matrices:

  • High-performance liquid chromatography (HPLC): This is the most commonly used technique for separating, identifying, and quantifying Methysticin and other kavalactones in kava extracts, beverages, and biological samples. [, , , , , ]
  • Gas chromatography-mass spectrometry (GC-MS): This technique is used for identifying and quantifying Methysticin and its metabolites in biological samples. [, , , ]
  • Ultra-high performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-HRMS): This provides high sensitivity and resolution for identifying and characterizing Methysticin and its metabolites. [, ]
  • Micellar electrokinetic chromatography (MEKC): This technique is utilized for separating and quantifying kavalactones, including Methysticin, in kava extracts and pharmaceutical preparations. []

Q9: Have certified reference materials been developed for Methysticin?

A10: Yes, solution-based certified reference material (CRM) mixes have been developed for Methysticin and other kavalactones to ensure accurate quantification and reliable product quality assessments. []

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